4-(1-Hydroxyethyl)benzene-1,2-diol, also known as hydroxytyrosol, is a phenolic compound primarily derived from the olive tree (Olea europaea). This compound is notable for its antioxidant properties and potential health benefits, making it a subject of interest in both food science and pharmacology. Hydroxytyrosol is classified under the category of catechols, which are characterized by their benzene-1,2-diol structure with various substituents.
Hydroxytyrosol is predominantly found in olives and olive oil, particularly in the leaves and fruit of the olive tree. It can also be synthesized through various chemical methods, which may involve starting materials such as phenolic compounds or through the modification of existing natural extracts.
Several methods have been developed for the synthesis of 4-(1-hydroxyethyl)benzene-1,2-diol. One notable method involves the oxyalkylation of phenolic compounds using ethylene oxide.
Technical Details:
The molecular structure of 4-(1-hydroxyethyl)benzene-1,2-diol features a benzene ring with two hydroxyl groups at positions 1 and 2 and a hydroxyethyl group at position 4.
4-(1-Hydroxyethyl)benzene-1,2-diol can participate in various chemical reactions due to its reactive hydroxyl groups.
Technical Details:
The mechanism of action for hydroxytyrosol primarily revolves around its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress within biological systems.
4-(1-Hydroxyethyl)benzene-1,2-diol has several scientific uses:
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